molecular formula C16H11N3O6 B3884028 (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B3884028
M. Wt: 341.27 g/mol
InChI Key: YFQCTRKNWZKBMH-WUXMJOGZSA-N
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Description

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of nitro, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-nitrobenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the nitrile in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of nitro and hydroxy groups can facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the additional nitro group on the phenyl ring.

    (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-phenylprop-2-enenitrile: Lacks the nitro group on the second phenyl ring.

Uniqueness

The presence of multiple nitro groups and the specific arrangement of functional groups in (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c1-25-15-8-10(7-14(16(15)20)19(23)24)6-12(9-17)11-2-4-13(5-3-11)18(21)22/h2-8,20H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQCTRKNWZKBMH-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
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(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

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